molecular formula C8H15NO3 B12340933 4-(Propan-2-yl)morpholine-2-carboxylic acid

4-(Propan-2-yl)morpholine-2-carboxylic acid

Cat. No.: B12340933
M. Wt: 173.21 g/mol
InChI Key: NMTRSLHTZCJJBW-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)morpholine-2-carboxylic acid is a chemical compound with the molecular formula C8H15NO3 It is a derivative of morpholine, a heterocyclic amine, and features an isopropyl group attached to the nitrogen atom and a carboxylic acid group at the second position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)morpholine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of morpholine with isopropyl bromide in the presence of a base such as sodium hydroxide to form 4-(Propan-2-yl)morpholine. This intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group at the second position of the morpholine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)morpholine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The isopropyl group or the carboxylic acid group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

4-(Propan-2-yl)morpholine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The isopropyl group may influence the compound’s hydrophobic interactions and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)morpholine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    Morpholine-2-carboxylic acid: Lacks the isopropyl group, which may affect its hydrophobic interactions and biological activity.

    4-(Propan-2-yl)pyrrolidine-2-carboxylic acid: A similar compound with a pyrrolidine ring instead of a morpholine ring, which may result in different chemical and biological properties.

Uniqueness

4-(Propan-2-yl)morpholine-2-carboxylic acid is unique due to the presence of both the isopropyl group and the carboxylic acid group on the morpholine ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

4-propan-2-ylmorpholine-2-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-6(2)9-3-4-12-7(5-9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)

InChI Key

NMTRSLHTZCJJBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCOC(C1)C(=O)O

Origin of Product

United States

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